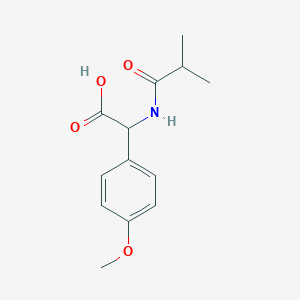
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine, also known as CPMDT, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It belongs to the class of thiolactam compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of certain signaling pathways, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development and progression of various diseases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound has also been shown to exhibit low toxicity in animal studies, which is a desirable characteristic for any potential therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine. One potential direction is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the study of the synergistic effects of this compound with other drugs or compounds, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine involves the reaction of cyclopropylmethylamine with methyl isothiocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-methyl-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-10(6-8-2-3-8)9-4-5-13(11,12)7-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUQEUPZYFFMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
![4-[(2-Cyano-4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7627890.png)

![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
![2-[[2-(3-Methoxyphenyl)sulfanylacetyl]amino]acetic acid](/img/structure/B7627926.png)
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![5-Methyl-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7627939.png)
![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)

![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)
